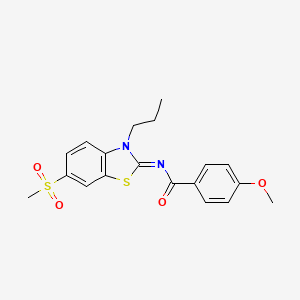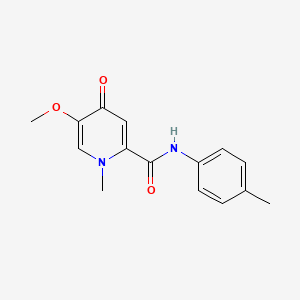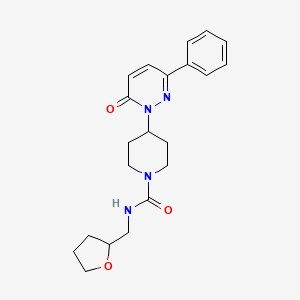
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide, commonly known as N-phenylpyridazinone, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-phenylpyridazinone is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of calcium signaling, ion channel activity, and neurotransmitter release. N-phenylpyridazinone has been shown to bind to the sigma-1 receptor with high affinity, which may lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-phenylpyridazinone are still being investigated, but it has been shown to have activity against several cancer cell lines, including breast, ovarian, and lung cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-phenylpyridazinone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-phenylpyridazinone is its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in cellular processes. Additionally, its potential anticancer activity makes it a promising candidate for drug development. However, one limitation of this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several future directions for research on N-phenylpyridazinone. One area of interest is its potential as an anticancer drug, and further studies are needed to investigate its activity against different types of cancer and its mechanism of action. Additionally, research on the sigma-1 receptor and its role in cellular processes may lead to the development of new drugs for a variety of diseases. Finally, the synthesis method for N-phenylpyridazinone could be optimized to make it more accessible for use in experiments.
Méthodes De Synthèse
The synthesis of N-phenylpyridazinone involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridazine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 1-oxa-2-azacyclopentane to form the oxolane ring, and the resulting compound is treated with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The final step involves the reaction of the amino group with 4-(4-fluorophenyl)piperidine-1-carboxylic acid to form N-phenylpyridazinone.
Applications De Recherche Scientifique
N-phenylpyridazinone has potential applications in scientific research, particularly in the areas of neuroscience and drug development. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. Additionally, N-phenylpyridazinone has been shown to have activity against several cancer cell lines, making it a potential candidate for anticancer drug development.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20-9-8-19(16-5-2-1-3-6-16)23-25(20)17-10-12-24(13-11-17)21(27)22-15-18-7-4-14-28-18/h1-3,5-6,8-9,17-18H,4,7,10-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYRAXGLIUEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

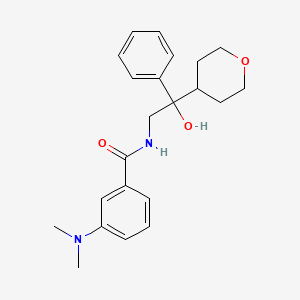

![2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride](/img/structure/B2763580.png)
![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)
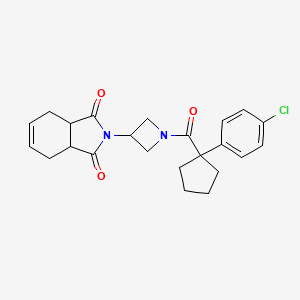
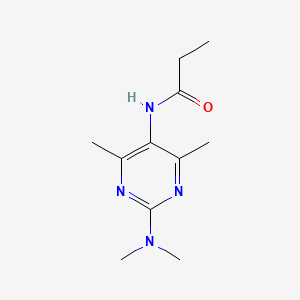

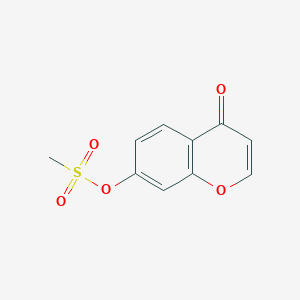


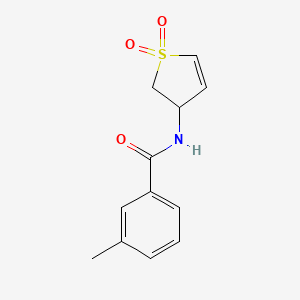
![3,4-Dihydro-2H-chromen-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2763597.png)
